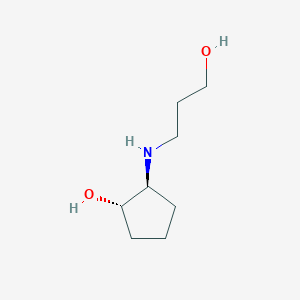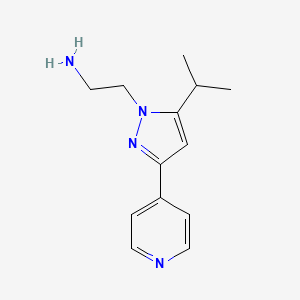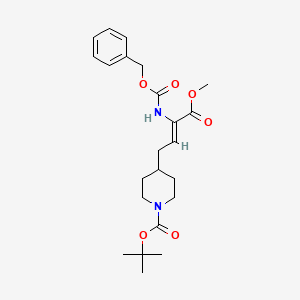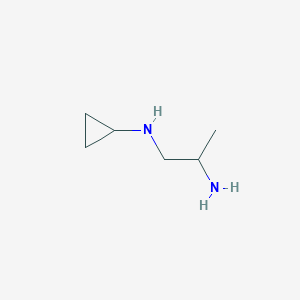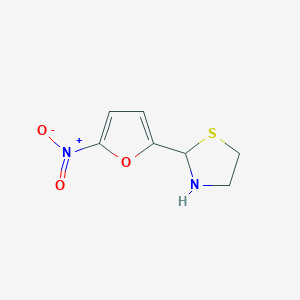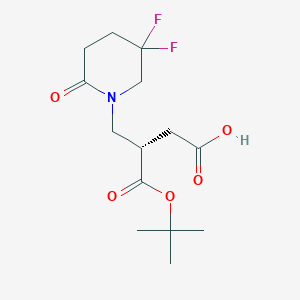
(S)-4-(tert-Butoxy)-3-((5,5-difluoro-2-oxopiperidin-1-yl)methyl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(tert-Butoxy)-3-((5,5-difluoro-2-oxopiperidin-1-yl)methyl)-4-oxobutanoic acid is a complex organic compound that features a tert-butoxy group, a difluoro-oxopiperidinyl moiety, and a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-Butoxy)-3-((5,5-difluoro-2-oxopiperidin-1-yl)methyl)-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of the tert-butoxy group, the formation of the difluoro-oxopiperidinyl moiety, and the assembly of the butanoic acid backbone. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like high-throughput screening and process optimization are employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(tert-Butoxy)-3-((5,5-difluoro-2-oxopiperidin-1-yl)methyl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-4-(tert-Butoxy)-3-((5,5-difluoro-2-oxopiperidin-1-yl)methyl)-4-oxobutanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-4-(tert-Butoxy)-3-((5,5-difluoro-2-oxopiperidin-1-yl)methyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxy group and difluoro-oxopiperidinyl moiety play crucial roles in its binding affinity and activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (S)-4-(tert-Butoxy)-3-((5,5-difluoro-2-oxopiperidin-1-yl)methyl)-4-oxobutanoic acid shares structural similarities with compounds like tert-butyl esters and difluoro-oxopiperidines.
- Other similar compounds include 4-oxobutanoic acid derivatives and piperidine-based molecules.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H21F2NO5 |
|---|---|
Molecular Weight |
321.32 g/mol |
IUPAC Name |
(3S)-3-[(5,5-difluoro-2-oxopiperidin-1-yl)methyl]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H21F2NO5/c1-13(2,3)22-12(21)9(6-11(19)20)7-17-8-14(15,16)5-4-10(17)18/h9H,4-8H2,1-3H3,(H,19,20)/t9-/m0/s1 |
InChI Key |
IQNJIZUYCKJQTB-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC(=O)O)CN1CC(CCC1=O)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)O)CN1CC(CCC1=O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


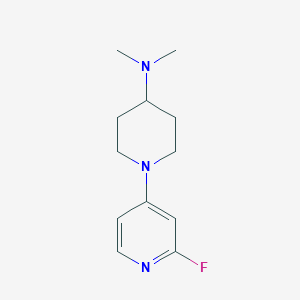
![Methyl (S)-N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2-amino-3-(4-hydroxyphenyl)propanoate](/img/structure/B13349153.png)
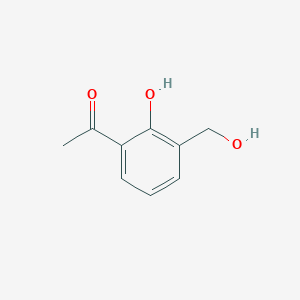
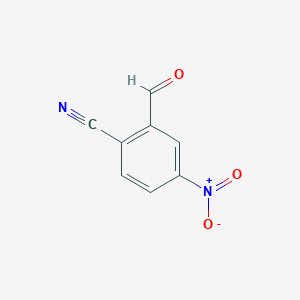
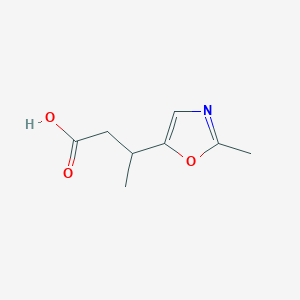
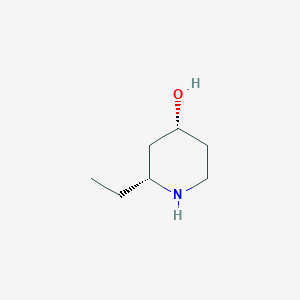
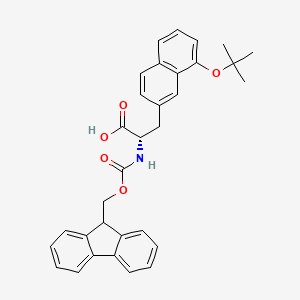
methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13349201.png)
